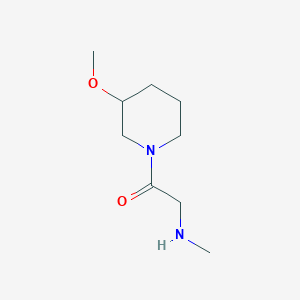

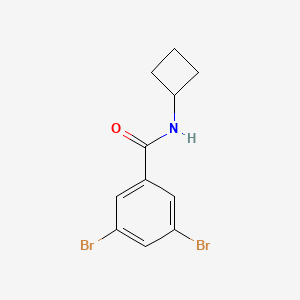

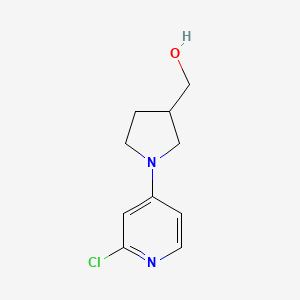

![molecular formula C9H15N3S B1474642 (2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1781543-40-5](/img/structure/B1474642.png)

(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Übersicht

Beschreibung

(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine, also known as THPP or THPP-methanamine, is an organic compound that is a member of the thiopyranopyrazole family. It is a colorless and odorless solid, and is soluble in organic solvents like ethanol and dimethyl sulfoxide. THPP-methanamine is used in a variety of scientific applications, including as a reagent in organic synthesis and as a biological probe for studying the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

Research into pyrazole derivatives, including structures similar to (2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine, has demonstrated promising antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives showing significant in vitro antimicrobial and anticancer properties, outperforming the reference drug doxorubicin in some cases. These findings underscore the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).

Metal Complexation for Polymerization Catalysts

Another application involves the complexation of similar compounds with metals, as explored by Choi et al. (2015), who synthesized cobalt(II) complexes with pyrazole-based ligands. These complexes exhibited diverse coordination geometries and showed potential as catalysts for polymerization processes, specifically methyl methacrylate (MMA) polymerization, producing polymethyl methacrylate (PMMA) with high molecular weight and narrow polydispersity index. This highlights the utility of such compounds in the materials science field, particularly in synthesizing and manipulating polymeric materials (Choi et al., 2015).

Synthesis of Fluorescent Compounds

Research into the synthesis of novel compounds with fluorescent properties also incorporates pyrazole derivatives. Zheng et al. (2011) designed and synthesized a series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, which were investigated for their UV-vis absorption and fluorescence spectroscopy. These compounds' optical properties, influenced by their structural characteristics, could be leveraged in developing new materials for optical and electronic applications, demonstrating the versatility of pyrazole derivatives in materials chemistry (Zheng et al., 2011).

Development of Disperse Dyes

Additionally, the synthesis of disperse dyes from pyrazole derivatives has been studied, showing the applicability of these compounds in textile chemistry. For example, Deeb et al. (2015) synthesized disperse dyes derived from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine, assessing their color properties on polyester fabric. This research illustrates the potential for using pyrazole derivatives in developing new dyes with desired colorfastness and spectral properties for the textile industry (Deeb, El-Hossami, & Abdelgawad, 2015).

Eigenschaften

IUPAC Name |

(2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXZNUNSLCJXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CSCCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)

![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)

![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)